molecular formula C6H5BrN4S B15168418 5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole CAS No. 619296-50-3

5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole

Cat. No.: B15168418
CAS No.: 619296-50-3
M. Wt: 245.10 g/mol
InChI Key: LKAAAMHVABTIAN-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole is a heterocyclic compound that features a brominated thiophene ring fused with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-bromothiophene-2-carboxylic acid as a starting material, which undergoes cyclization with sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and tetrazole moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromothiophen-2-yl)-2-methyl-2H-tetrazole is unique due to the combination of the brominated thiophene and tetrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

619296-50-3

Molecular Formula

C6H5BrN4S

Molecular Weight

245.10 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-2-methyltetrazole

InChI

InChI=1S/C6H5BrN4S/c1-11-9-6(8-10-11)4-2-3-5(7)12-4/h2-3H,1H3

InChI Key

LKAAAMHVABTIAN-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(S2)Br

Origin of Product

United States

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